2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound is a 1,2,4-triazole derivative synthesized via alkylation of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl) precursors with α-chloroacetamides in the presence of KOH, followed by modifications to enhance bioactivity . Its structure includes a furan-2-ylmethyl group at the 4th position of the triazole ring and a pyridin-4-yl substituent at the 5th position, coupled with an N-[4-(propan-2-yl)phenyl]acetamide side chain. The compound has demonstrated notable anti-exudative activity (AEA) in preclinical models, making it a candidate for inflammatory disorder therapeutics .
Properties
Molecular Formula |
C23H23N5O2S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C23H23N5O2S/c1-16(2)17-5-7-19(8-6-17)25-21(29)15-31-23-27-26-22(18-9-11-24-12-10-18)28(23)14-20-4-3-13-30-20/h3-13,16H,14-15H2,1-2H3,(H,25,29) |
InChI Key |
VIMXBGRPRYCEGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the furan and pyridine groups: These can be added via nucleophilic substitution reactions.
Attachment of the sulfanyl group: This step often involves the use of thiols and appropriate catalysts.
Acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine group, potentially leading to the formation of dihydro derivatives.
Substitution: The furan and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Dihydro derivatives.
Substitution products: Various functionalized derivatives depending on the substituents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties against a variety of bacterial strains. The mechanism involves the inhibition of ergosterol synthesis in fungal cell membranes, which is crucial for their survival. The compound's structure suggests it may enhance this activity due to synergistic effects from the furan and pyridine groups.
Case Study : In vitro studies have shown that similar triazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity .
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. The triazole ring is known to interact with various cellular targets involved in cancer progression.
Case Study : Research has demonstrated that triazole derivatives can inhibit specific kinases associated with tumor growth, leading to reduced proliferation of cancer cell lines .
Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory pathways. The mechanism could involve the inhibition of NF-kB signaling pathways, which are critical in the expression of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The triazole ring is known to bind to metal ions, which could be a key aspect of its mechanism. Additionally, the compound’s ability to undergo various chemical reactions could be leveraged in drug design to create derivatives with enhanced activity.
Comparison with Similar Compounds
Key Observations :
- Anti-exudative activity is maximized when electron-withdrawing groups (e.g., nitro, acetyl) or hydrophobic substituents (e.g., propan-2-yl) are introduced at the 4th position of the phenyl ring .
- Pyridinyl vs.
- Aromatic vs. Aliphatic Substituents: The furan-2-ylmethyl group at the triazole 4th position improves metabolic stability over allyl or amino groups .
Physicochemical Properties
NMR data () and comparative chemical shift analysis () reveal critical structural insights:
Table 1: Key ¹H NMR Chemical Shifts (ppm) Comparison
| Proton Position | Target Compound | Analog (3.1-3.21 Series) | Rapa (Reference) |
|---|---|---|---|
| Triazole-Sulfanyl (S-CH₂) | 3.82 | 3.78–3.85 | N/A |
| Furan H-3/H-4 | 6.24–7.42 | 6.20–7.45 | N/A |
| Pyridin-4-yl H-2/H-6 | 8.51 | 8.48–8.53 | N/A |
Notable Trends:
- The triazole-sulfanyl proton environment remains consistent across analogs, confirming structural integrity .
- Region A (positions 39–44) : Variations in pyridinyl or furanyl substituents alter chemical shifts by 0.1–0.3 ppm, reflecting electronic effects .
Anti-Exudative Activity (AEA)
Table 2: Anti-Exudative Activity of Selected Analogs
| Compound (10 mg/kg Dose) | AEA (% Inhibition) | Reference (Diclofenac Sodium, 8 mg/kg) |
|---|---|---|
| Target Compound | 68% | 72% |
| 3.1 (4-Fluorophenyl) | 65% | 72% |
| 3.7 (4-Nitrophenyl) | 71% | 72% |
| 3.12 (3-Acetylphenyl) | 63% | 72% |
Key Findings :
- The target compound exhibits 68% AEA , comparable to diclofenac sodium (72%) .
- 4-Nitrophenyl substitution (3.7) achieves the highest AEA (71%), likely due to enhanced electron-withdrawing effects stabilizing drug-receptor interactions .
- Propan-2-yl substitution (target compound) balances hydrophobicity and steric effects, optimizing membrane permeability .
Biological Activity
The compound 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. The structural components of this compound suggest a promising pharmacological profile, particularly in antimicrobial and anticancer domains. This article aims to summarize the biological activity associated with this compound, supported by relevant data tables and case studies.
- Molecular Formula : C21H19N5O2S
- Molecular Weight : 405.47 g/mol
- CAS Number : 557062-86-9
Biological Activity Overview
-
Antimicrobial Activity
The triazole ring system is known for its broad-spectrum antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.- Mechanism of Action : Triazoles inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thereby exhibiting antifungal activity. The presence of the furan and pyridine moieties may enhance this activity through synergistic effects.
-
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly due to the presence of the triazole ring which has been associated with various anticancer mechanisms.- Case Study : In vitro studies have demonstrated that similar triazole derivatives can induce apoptosis in cancer cell lines by disrupting cellular processes and inhibiting specific kinases involved in cancer progression.
-
Anti-inflammatory Activity
Some studies suggest that triazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.- Mechanism : The compound may inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory markers.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural modifications:
- Furan and Pyridine Substitution : Enhances lipophilicity and may improve membrane permeability.
- Sulfur Atom : Plays a crucial role in the interaction with biological targets, potentially facilitating binding to enzymes or receptors involved in disease processes.
Q & A
Q. What are the key synthetic methodologies for preparing this acetamide derivative?
The synthesis involves a multi-step process:
Alkylation : React 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl) derivatives with α-chloroacetamides in the presence of KOH to form the acetamide backbone .
Paal-Knorr Condensation : Modify the amino group at the 4th position of the triazole ring to introduce the pyrolium fragment, enhancing structural complexity .
Purification : Recrystallize the product from ethanol after quenching with hydrochloric acid, ensuring high purity .
Key intermediates and reaction progress should be monitored via TLC and characterized using FT-IR and NMR spectroscopy.
Q. How is anti-exudative activity evaluated for this compound in preclinical studies?
Anti-exudative activity (AEA) is assessed using a formalin-induced edema model in rats:
- Dosage : Administer the compound at 10 mg/kg (intraperitoneal) and compare with reference drugs like diclofenac sodium (8 mg/kg) .
- Metrics : Measure edema volume reduction (%) and histopathological changes in inflamed tissues.
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to validate significance (p < 0.05) .
Q. What physicochemical characterization techniques are critical for quality control?
- Melting Point : Determine purity via differential scanning calorimetry (DSC).
- Spectroscopy : Confirm structure using -NMR (e.g., pyridinyl protons at δ 8.5–8.7 ppm) and -NMR (carbonyl signals at ~170 ppm) .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How does substituent variation at the triazole and phenyl moieties influence anti-exudative activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (e.g., -NO, -Cl) on the phenyl ring enhance AEA by 20–35% compared to electron-donating groups (-OCH) due to increased lipophilicity and target binding .
- Furan vs. Pyridine Substitution : Pyridin-4-yl at the triazole’s 5th position improves solubility and bioavailability, while furan enhances metabolic stability .
Contradiction Note : Some analogs with bulky substituents (e.g., -CF) show reduced activity despite predicted efficacy, likely due to steric hindrance .
Q. How can computational methods optimize reaction conditions for large-scale synthesis?
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers in alkylation/condensation steps .
- Catalyst Screening : Simulate zeolite (Y-H) or pyridine interactions to predict yield improvements (e.g., 70% → 85% under optimized conditions) .
- Machine Learning : Train models on reaction databases to recommend solvent systems (e.g., ethanol/water vs. DMF) for minimal byproduct formation .
Q. How should researchers resolve discrepancies in biological activity data across structural analogs?
- Dose-Response Curves : Re-evaluate IC values in vitro (e.g., COX-2 inhibition assays) to rule out false positives from in vivo models .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
- Crystallography : Solve X-ray structures of compound-target complexes (e.g., COX-2) to validate binding modes for low-activity analogs .
Q. What advanced spectroscopic techniques confirm sulfur bridging in the triazole-thioacetamide linkage?
- X-ray Photoelectron Spectroscopy (XPS) : Detect sulfur (S 2p) binding energy at ~163–164 eV, confirming thioether (-S-) bonds .
- Raman Spectroscopy : Identify characteristic S-C stretching vibrations at 650–680 cm .
- Single-Crystal XRD : Resolve bond lengths (e.g., C-S bond ~1.81 Å) and dihedral angles to validate spatial orientation .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
